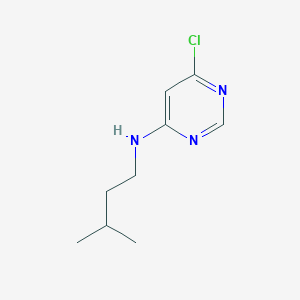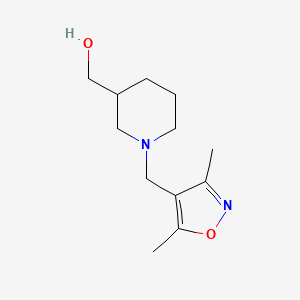
3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Eosinophil Infiltration Inhibitors with Antihistaminic Activity
Research demonstrates the synthesis of fused pyridazines, including imidazo[1,2-b]pyridazines, that exhibit antihistaminic activity and inhibit eosinophil chemotaxis. These compounds, especially one identified as TAK-427, have shown potential in treating atopic dermatitis and allergic rhinitis due to their dual antihistaminic and anti-inflammatory activities. The pharmacokinetic properties and rapid hydrolysis of these compounds underline their therapeutic promise (Gyoten et al., 2003).
Antimicrobial and Antimalarial Activities
The synthesis of sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety has been explored for antimicrobial activity. These compounds showed significant in vitro activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial properties, highlighting their potential as broad-spectrum antimicrobial agents (Bhatt et al., 2016).
Anti-diabetic Drug Discovery
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds target the Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism, showcasing significant insulinotropic activities and antioxidant properties. Such research indicates their promising role in the development of new anti-diabetic drugs (Bindu et al., 2019).
Development of Hypoglycemic Agents
Studies on 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have revealed their high affinity for adrenergic receptors and potent hypoglycemic effects in insulin-resistant models. This research contributes to the understanding of the structural-activity relationship of such compounds, aiding in the development of novel hypoglycemic agents (Meurer et al., 1992).
Inhibition of HIV-1 Reverse Transcriptase
Imidazo[1,5-b]pyridazines have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT). These compounds, particularly a 2-imidazolyl-substituted derivative, demonstrated exceptional inhibitory activity, offering a pathway to novel treatments for HIV-1 infection (Livermore et al., 1993).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-imidazol-1-yl-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-11(17-8-5-13-9-17)15-14-10(1)16-6-3-12-4-7-16/h1-2,5,8-9,12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVZAMJIIGERNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)


![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)

![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)

![1-[(Cyclopropylamino)methyl]cyclohexan-1-ol](/img/structure/B1488337.png)

![[1-(Butan-2-yl)piperidin-4-yl]methanol](/img/structure/B1488339.png)


